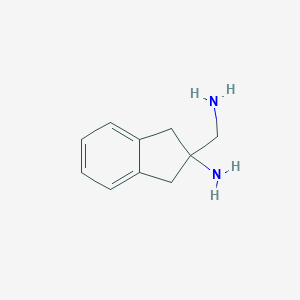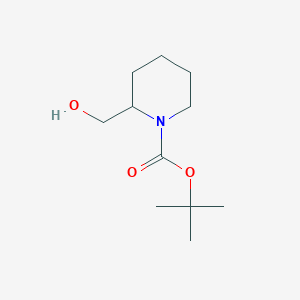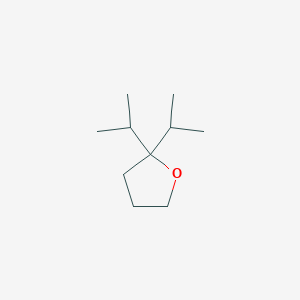![molecular formula C10H8F3NO2 B114212 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene CAS No. 142840-01-5](/img/structure/B114212.png)
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene, also known as NTB, is a chemical compound with a molecular formula of C10H7F3N2O2. NTB is a widely used reagent in organic chemistry, particularly in the field of radical reactions. NTB has been used as a radical initiator, a fluorescent probe, and a photoinitiator.
Wirkmechanismus
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene acts as a radical initiator by undergoing homolytic cleavage of the N-O bond to form the nitroso radical. This nitroso radical can then react with other molecules to form new radicals, which can initiate chain reactions. As a fluorescent probe, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is excited by light, and the resulting fluorescence can be used to study the environment of the molecule. As a photoinitiator, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is activated by light, and the resulting radicals can initiate polymerization reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. However, it has been shown to be non-toxic and non-carcinogenic. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used in in vitro studies to investigate the effects of radicals on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a radical initiator is its high efficiency. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can initiate radical reactions at low temperatures and in the presence of air. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is stable and can be stored for long periods of time. However, one limitation of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is its sensitivity to light. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene should be stored in the dark to prevent degradation.
Zukünftige Richtungen
There are several future directions for research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. One area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene in the fabrication of micro- and nanostructures. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to create complex structures with high precision. Another area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a fluorescent probe in biological systems. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to study the dynamics of lipid bilayers and the mechanism of protein folding. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used in the development of new photoinitiators for polymerization reactions.
Conclusion:
In conclusion, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is a widely used reagent in organic chemistry, particularly in the field of radical reactions. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a radical initiator, a fluorescent probe, and a photoinitiator. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has several advantages, including high efficiency and stability, but also has limitations, including sensitivity to light. Future research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could lead to the development of new materials and the advancement of biological studies.
Synthesemethoden
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can be synthesized through a simple two-step process. The first step involves the reaction of 1-bromo-4-(trifluoromethyl)benzene with sodium nitrite to form 1-nitro-4-(trifluoromethyl)benzene. The second step involves the reaction of 1-nitro-4-(trifluoromethyl)benzene with potassium t-butoxide and t-butanol to form 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been widely used in scientific research as a radical initiator. It has been used in radical polymerization reactions, such as the polymerization of styrene, acrylates, and methacrylates. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has also been used as a fluorescent probe in biological systems. It has been used to study the mechanism of protein folding and the dynamics of lipid bilayers. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a photoinitiator in the fabrication of micro- and nanostructures.
Eigenschaften
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPURCVJIWJCRK-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(F)(F)F)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroprop-1-enyl)-4-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)





![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)

![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)

